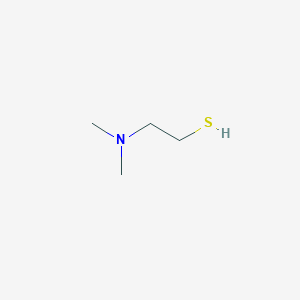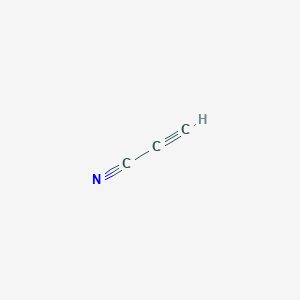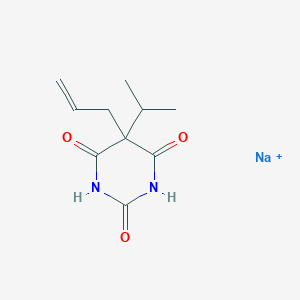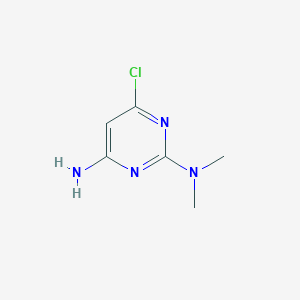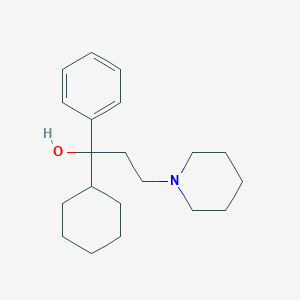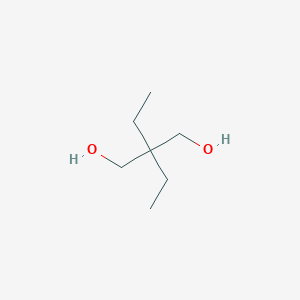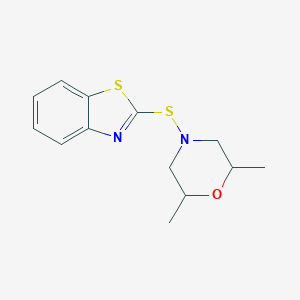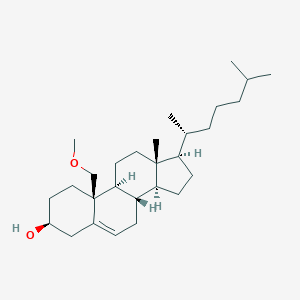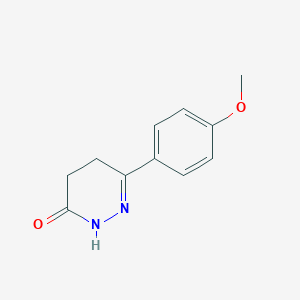
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of 4,5-dihydropyridazin-3(2H)-one derivatives. These compounds have been extensively studied for their diverse pharmacological properties and synthetic methodologies. The interest in this compound and its derivatives stems from their structural complexity and potential biological activities.
Synthesis Analysis
The synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives often involves multi-step synthetic routes. A common method includes the Friedel-Crafts acylation followed by cyclization of intermediary keto acids with hydrazine derivatives. For instance, Soliman and El-Sakka (2011) described the synthesis of related 4,5-dihydropyridazin-3(2H)-one derivatives through a procedure that involves Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride and subsequent cyclization with hydrazine hydrate (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of derivatives of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one has been explored through various spectroscopic techniques and X-ray crystallography. For example, Bortoluzzi et al. (2011) investigated the structure of a related compound, highlighting the geometric arrangements and confirming the proposed structures through elemental analysis and spectral data (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Applications De Recherche Scientifique
Structural Analysis and Pharmaceutical Applications : A study by Zvirgzdins et al. (2013) analyzed the crystal structure of a molecule similar to the target compound, providing insights into its molecular conformation and intermolecular interactions, which are critical for understanding its pharmaceutical applications (Zvirgzdins, Delina, Mishnev, & Actiņš, 2013).
Antihypertensive Activity : Siddiqui et al. (2010) synthesized derivatives of the compound and found that some showed significant antihypertensive activity, indicating potential use in treating high blood pressure (Siddiqui, Mishra, & Shaharyar, 2010).
Anti-inflammatory and Analgesic Properties : Sharma and Bansal (2016) synthesized new derivatives and evaluated their anti-inflammatory and analgesic activities, finding one derivative as an ideal anti-inflammatory agent with selectivity for COX-2 enzyme without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Synthesis and Chemical Reactions : Breukelman et al. (1985) developed efficient methods for preparing derivatives of the compound and studied their main reactions, contributing to synthetic routes for pharmaceutical applications (Breukelman, Meakins, & Roe, 1985).
Vasodilatory Activity : Bansal et al. (2009) reported the synthesis and vasodilatory activity of amide derivatives, with one compound showing significant activity in the nanomolar range, suggesting potential in cardiovascular therapy (Bansal, Kumar, Carrón, & de la Calle, 2009).
Solubility and Thermodynamic Behavior : Shakeel et al. (2017) studied the solubility and thermodynamic behavior of a pyridazinone derivative, providing insights into its solubility in different solvents, which is crucial for drug formulation (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Synthesis for Pharmaceutical Use : Tsolomiti et al. (2007) described a synthesis method for novel derivatives, indicating their potential in pharmaceuticals and as inhibitors for various diseases (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTABPGEJRYYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351052 | |
| Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
1017-06-7 | |
| Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
